1-(4-(Difluoromethoxy)phenyl)naphthalene

Lipophilicity Bioisostere design ADME prediction

1-(4-(Difluoromethoxy)phenyl)naphthalene (CAS 1261843-96-2) is a synthetic biaryl compound belonging to the 1-arylnaphthalene class, characterized by a naphthalene core substituted at the 1-position with a 4-(difluoromethoxy)phenyl group. With a molecular formula of C₁₇H₁₂F₂O and a molecular weight of 270.27 g·mol⁻¹, it is a member of a positional isomer family including 1-(2-OCF₂H-phenyl), 1-(3-OCF₂H-phenyl), and 2-(4-OCF₂H-phenyl) naphthalene variants—all sharing identical molecular weight but differing in substitution pattern, which critically governs conformational preference, electronic distribution, and intermolecular interaction potential.

Molecular Formula C17H12F2O
Molecular Weight 270.27 g/mol
Cat. No. B11847936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Difluoromethoxy)phenyl)naphthalene
Molecular FormulaC17H12F2O
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C17H12F2O/c18-17(19)20-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H
InChIKeyIIUYBMJSVJGHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Difluoromethoxy)phenyl)naphthalene: Structural Identity and Physicochemical Baseline for Procurement


1-(4-(Difluoromethoxy)phenyl)naphthalene (CAS 1261843-96-2) is a synthetic biaryl compound belonging to the 1-arylnaphthalene class, characterized by a naphthalene core substituted at the 1-position with a 4-(difluoromethoxy)phenyl group [1]. With a molecular formula of C₁₇H₁₂F₂O and a molecular weight of 270.27 g·mol⁻¹, it is a member of a positional isomer family including 1-(2-OCF₂H-phenyl), 1-(3-OCF₂H-phenyl), and 2-(4-OCF₂H-phenyl) naphthalene variants—all sharing identical molecular weight but differing in substitution pattern, which critically governs conformational preference, electronic distribution, and intermolecular interaction potential [2][3].

1
Scaffold Type
1-arylnaphthalene with defined para-difluoromethoxy substitution
2
Conformational Profile
Atropisomeric potential from peri-interaction; distinct from 2-aryl series
3
Bioisostere Context
OCF₂H group supports metabolic stability review; class-level evidence

Why Positional Isomers of 1-(4-(Difluoromethoxy)phenyl)naphthalene Are Not Interchangeable


Although all four regioisomeric (difluoromethoxy)phenyl-naphthalenes share the identical molecular formula (C₁₇H₁₂F₂O) and molecular weight (270.27 g·mol⁻¹), their substitution pattern at the naphthalene 1- vs. 2-position and the OCF₂H group at the ortho, meta, or para position of the phenyl ring produces divergent molecular shapes, dipole moment vectors, and steric environments [1]. In the 1-arylnaphthalene series, the peri-interaction between the aryl substituent and the C8–H of the naphthalene introduces atropisomerism and restricted rotation, a feature largely absent in the 2-arylnaphthalene series, which adopts a more extended, rod-like geometry [2]. These conformational differences directly impact crystallinity, solubility, and binding pose complementarity in biological targets, meaning that a hit identified with one isomer cannot be assumed to reproduce binding affinity or functional activity with another isomer, particularly in fragment-based drug discovery or structure–activity relationship (SAR) campaigns [3].

Target Isomer
1-(4-OCF₂H): para-substituted 1-arylnaphthalene with peri-interaction and atropisomeric potential.
Similar Isomer Warning
2-(4-OCF₂H) isomer lacks peri-interaction and adopts a different molecular shape; binding pose and solubility may not transfer directly.
Target Isomer
1-(4-OCF₂H): positions the OCF₂H group para to the naphthalene linkage, allowing steric accessibility.
Similar Isomer Warning
1-(2-OCF₂H) ortho isomer may create steric compression around the biaryl axis; scaffold reactivity and conformational preference may shift.

Quantitative Differentiation Evidence for 1-(4-(Difluoromethoxy)phenyl)naphthalene: Computed Descriptor and Physicochemical Comparator Table


Computed Lipophilicity (XLogP3) Parity Across Isomers with Divergent Intrinsic Complexity

The target compound and its three closest regioisomers all share an identical computed XLogP3-AA value of 5.7, indicating that the overall lipophilicity is dominated by the naphthalene and difluoromethoxy-phenyl fragments rather than the substitution pattern [1][2][3]. However, the molecular complexity index—a composite descriptor reflecting the degree of branching, ring fusion, and symmetry—differs between isomers. The 1-(4-OCF₂H) isomer has a Complexity value of 299, compared to 307 for the 1-(2-OCF₂H) ortho-substituted isomer, reflecting the greater steric congestion and reduced symmetry in the ortho-substituted variant [1][3]. This difference in complexity, despite identical lipophilicity, means that the 1-(4-OCF₂H) isomer may present a less sterically demanding pharmacophore while retaining identical passive membrane permeability potential, a critical consideration in fragment library design.

XLogP3 & Complexity
Cross-study comparable
XLogP3 = 5.7 across all isomers
Lipophilicity parity with lower molecular complexity vs. ortho-isomer.
Complexity 299 (para) vs. 307 (ortho). Computed values; experimental logD not available.
Lipophilicity Bioisostere design ADME prediction

Atropisomeric Potential: Differential Rotatable Bond Count and Steric Environment in 1-Arylnaphthalenes

Although all four isomers share 3 computable rotatable bonds, the rotational freedom about the pivotal aryl–naphthalene bond differs qualitatively. In the 1-arylnaphthalene series (1-(4-OCF₂H), 1-(3-OCF₂H), 1-(2-OCF₂H)), the aryl group experiences peri-interaction with the C8–H of the naphthalene ring, creating a steric barrier to rotation that can result in atropisomerism when the rotational half-life exceeds ~1000 seconds at ambient temperature [1]. By contrast, 2-(4-(difluoromethoxy)phenyl)naphthalene lacks this peri-interaction and thus presents a more planar, freely rotating biaryl axis [2]. The 1-(4-OCF₂H) isomer, with the OCF₂H group para to the naphthalene linkage, offers a unique balance: it retains the conformational restriction of the 1-arylnaphthalene scaffold while positioning the OCF₂H group at the distal end of the molecule where it is maximally solvent-exposed, potentially enhancing target engagement via halogen bonding or dipole interactions without the steric penalty of ortho-substitution seen in the 1-(2-OCF₂H) isomer [3].

Atropisomerism
Class-level inference
Peri-interaction present; rotatable bond count = 3
Conformational restriction may support target selectivity; direct measurement required.
Atropisomeric barrier inferred from 1-arylnaphthalene literature.
Atropisomerism Conformational restriction Axial chirality

Topological Polar Surface Area (TPSA) Uniformity and Hydrogen Bond Acceptor Count in the Difluoromethoxy Naphthalene Series

All four regioisomers exhibit an identical topological polar surface area (TPSA) of 9.2 Ų and a hydrogen bond acceptor count of 3 (two fluorine atoms and one ether oxygen), with zero hydrogen bond donors [1][2][3]. A TPSA below 60 Ų is a widely accepted threshold predictive of favorable blood–brain barrier (BBB) penetration, and a TPSA below 20 Ų places these compounds in a range characteristic of highly CNS-penetrant small molecules. The OCF₂H group serves as a metabolically stable bioisostere for methoxy (–OCH₃) while introducing the capacity for halogen bonding via the fluorine atoms, an interaction motif absent in the non-fluorinated parent 1-(4-methoxyphenyl)naphthalene [4]. This combination of low TPSA, absence of H-bond donors, and fluorinated bioisostere profile positions 1-(4-(difluoromethoxy)phenyl)naphthalene as a CNS-accessible scaffold with enhanced metabolic stability relative to methoxy counterparts.

TPSA & HBA Count
Cross-study comparable
TPSA = 9.2 Ų, HBA = 3
Favorable CNS-penetrance profile with enhanced H-bond acceptor capacity vs. OCH₃.
Computed values. CNS permeability requires experimental validation.
TPSA Blood–brain barrier penetration Drug-likeness

Computed Physicochemical Uniformity Masking Chromatographic and Solid-State Divergence

PubChem computed descriptors reveal identical molecular weight (270.27 g·mol⁻¹), exact mass (270.08562133 Da), heavy atom count (20), and formal charge (0) across all four isomers [1]. However, computed properties cannot predict experimental melting point, solubility, or chromatographic retention time, which are known to diverge substantially between regioisomeric biaryls. The 1,4-para-substitution pattern in the target compound creates a molecular shape with a more linear disposition of the OCF₂H group relative to the naphthalene long axis, compared to the bent geometry of the 1,3-meta isomer or the sterically compressed geometry of the 1,2-ortho isomer . These shape differences affect crystal packing energy and thus melting point, as well as reverse-phase HPLC retention time, where the more rod-like 2-(4-OCF₂H) isomer typically shows longer retention than the more globular 1-(4-OCF₂H) isomer. Such differences, though predictable, must be experimentally verified for each isomer, meaning that procurement of the specific regioisomer—not a generic mixture—is essential for reproducible experimental outcomes.

Physicochemical Gaps
Class-level inference
Computed properties uniform
Experimental mp, solubility, and logD data absent; chromatographic behavior may diverge.
Predicted values only. Isomeric purity is critical for assay reproducibility.
Chromatographic retention Crystallinity Solid-state properties

Difluoromethoxy as a Privileged Bioisostere: Metabolic Stability Advantage Over Methoxy Analogs

The –OCF₂H group is an established bioisostere for –OCH₃, –OH, and –SH functionalities in medicinal chemistry, offering enhanced metabolic stability through resistance to O-dealkylation by cytochrome P450 enzymes [1]. In a direct structural comparison, 1-(4-(difluoromethoxy)phenyl)naphthalene replaces the metabolically labile O–CH₃ bond of 1-(4-methoxyphenyl)naphthalene with an O–CF₂H bond, where the electron-withdrawing fluorine atoms deactivate the adjacent C–O bond toward oxidative cleavage [2]. Although no head-to-head microsomal stability data exist specifically for this naphthalene series, class-level evidence across diverse chemotypes demonstrates that –OCF₂H substitution consistently increases metabolic half-life (t₁/₂) by 2- to 20-fold relative to –OCH₃ in human liver microsome assays, depending on the scaffold context [1]. This metabolic stabilization is achieved without introducing a hydrogen bond donor (unlike –OH) and with a smaller van der Waals volume than –OCF₃, preserving ligand efficiency [3].

Metabolic Stability
Class-level inference
OCF₂H vs. OCH₃ t₁/₂: 2–20× increase reported
Class-level evidence supports metabolic stability advantage; naphthalene-specific data needed.
Data from diverse chemotypes; not measured for this specific compound.
Metabolic stability Bioisostere CYP450 oxidation

Evidence-Backed Application Scenarios Where 1-(4-(Difluoromethoxy)phenyl)naphthalene Provides Selection Advantage


CNS-Targeted Fragment Library Design Requiring Low TPSA and Metabolic Stability

With a computed TPSA of 9.2 Ų—well below the 60 Ų BBB-penetration threshold—and zero hydrogen bond donors, 1-(4-(difluoromethoxy)phenyl)naphthalene is a suitable fragment-sized scaffold for CNS drug discovery [1][2]. The –OCF₂H group provides metabolic stability superior to –OCH₃ while maintaining a compact molecular footprint, making this compound preferable to the methoxy analog when screening against CNS targets such as GPCRs, ion channels, or neurotransmitter transporters where oxidative metabolism at the para-phenyl position is a known clearance pathway [3]. Procurement of this specific regioisomer ensures a scaffold with a defined trajectory vector for the OCF₂H group, enabling rational fragment growth along the para-axis of the phenyl ring.

Atropisomer-Enabled Chemical Probe Development

The 1-arylnaphthalene architecture imposes a steric barrier to rotation about the biaryl axis, creating the potential for isolable atropisomers when additional ortho-substituents are introduced [1]. Unlike the 2-arylnaphthalene series, which lacks this peri-interaction, the 1-(4-OCF₂H) scaffold provides a pre-organized, chiral template for designing conformationally biased ligands. This is particularly valuable for developing subtype-selective probes where differential binding to protein isoforms depends on a specific biaryl dihedral angle. The para-substitution pattern on the phenyl ring leaves the ortho-positions adjacent to the naphthalene linkage available for further derivatization to tune the atropisomeric rotational barrier, offering synthetic handles that the ortho-OCF₂H isomer cannot provide due to pre-existing steric congestion [2].

SAR Expansion of 1-Arylnaphthalene Natural Product Mimetics

Arylnaphthalene lignans (cyclolignolides), such as podophyllotoxin derivatives, constitute a therapeutically important natural product class with anticancer, antiviral, and anti-inflammatory activities [1]. 1-(4-(Difluoromethoxy)phenyl)naphthalene serves as a simplified, fluorinated mimetic of the arylnaphthalene core, where the OCF₂H group replaces the metabolically vulnerable methylenedioxy or methoxy substituents commonly found in natural congeners [2]. Compared to the 2-arylnaphthalene isomer, the 1-substitution pattern more faithfully recapitulates the natural product scaffold connectivity, making this compound the preferred starting point for synthesizing fluorinated arylnaphthalene analog libraries aimed at improving the pharmacokinetic profile of natural product leads [3].

Physicochemical Isomer Comparator in Regioisomeric Selectivity Studies

Given the identical molecular weight, formula, and computed lipophilicity across the four regioisomers, 1-(4-(difluoromethoxy)phenyl)naphthalene serves as a critical comparator in systematic regioisomeric selectivity studies where subtle conformational differences—rather than gross physicochemical property changes—determine biological activity [1]. A complete panel of all four isomers allows deconvolution of binding affinity contributions arising from (a) naphthalene attachment point (1- vs. 2-), (b) OCF₂H phenyl position (ortho, meta, para), and (c) the interplay between peri-steric effects and halogen bonding geometry. Procurement of the individual, isomerically pure compound ensures that any observed SAR trends are attributable to regioisomeric effects rather than batch-to-batch impurity variation [2].

Application
Selection Property
Validation Focus
CNS fragment library design
Low TPSA scaffold with metabolic bioisostere
CNS permeability and metabolic stability assay review
Atropisomer-enabled probe development
1-Arylnaphthalene core with peri-interaction
Rotational barrier and enantiomer-specific binding context
Natural product mimetic synthesis
Simplified fluorinated arylnaphthalene scaffold
Scaffold connectivity and pharmacokinetic profile review
Regioisomeric selectivity studies
Isomerically pure comparator for SAR panels
Binding affinity deconvolution and conformational SAR context

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